Irigenin

Description

This compound has been reported in Iris tectorum, Iris milesii, and other organisms with data available.

a phytoestrogen derived from Belamcanda chinensis with an antiproliferative effect on prostate cancer cells in vitro

Structure

3D Structure

Properties

IUPAC Name |

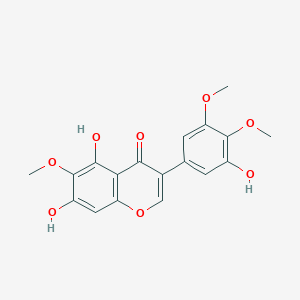

5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-13-5-8(4-10(19)17(13)24-2)9-7-26-12-6-11(20)18(25-3)16(22)14(12)15(9)21/h4-7,19-20,22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGWPJJTQNLKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203285 | |

| Record name | Irigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-76-5 | |

| Record name | Irigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IRIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4NX37350 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Irigenin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irigenin is an O-methylated isoflavone, a class of natural compounds found predominantly in the Iris plant family.[1][2] As a flavonoid, it is part of a broad category of plant secondary metabolites recognized for their diverse biological activities.[1][3] In recent years, this compound has garnered significant attention within the oncology research community for its demonstrated anti-cancer properties, including the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis across various cancer types.[1][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-neoplastic effects, offering a resource for researchers and professionals in drug development. We will dissect the signaling pathways modulated by this compound, present quantitative data from key studies, detail relevant experimental protocols, and visualize these complex interactions.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, targeting key cellular processes that are typically dysregulated in cancer. These include inducing programmed cell death (apoptosis), halting the cell division cycle, and preventing the spread of cancer cells (metastasis).

Induction of Apoptosis

Apoptosis is a crucial, highly regulated process of programmed cell death essential for eliminating abnormal cells.[3] this compound has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Intrinsic Pathway: In human liver cancer cells (HepG2 and SNU-182), this compound treatment leads to a significant increase in the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

-

Extrinsic Pathway and TRAIL Sensitization: One of the notable actions of this compound is its ability to sensitize TRAIL-resistant gastric cancer cells to apoptosis.[6] While this compound alone has minimal effect, when combined with TNF-related apoptosis-inducing ligand (TRAIL), it markedly potentiates cell death.[1][6] This sensitization is achieved by upregulating key components of the extrinsic pathway, including Death Receptor 5 (DR5) and the FAS-associated protein with death domain (FADD).[6]

-

Caspase Activation: Both pathways converge on the activation of executioner caspases. Co-treatment with this compound and TRAIL in gastric cancer cells leads to the cleavage and activation of Caspase-8 (extrinsic pathway), Caspase-9 (intrinsic pathway), and the central executioner, Caspase-3.[6] Activated Caspase-3 then cleaves critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[6][7]

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer, driven by a dysregulated cell cycle.[8] this compound intervenes in this process by inducing cell cycle arrest, primarily at the G1 and G2/M phases, thereby preventing cancer cells from dividing.

-

G2/M Phase Arrest: In glioblastoma (GBM) and human liver cancer cells, this compound treatment causes a significant accumulation of cells in the G2/M phase of the cell cycle.[1][4][8] This arrest is associated with a marked decrease in the expression of key G2/M regulatory proteins, Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1).[1][4]

-

G1 Phase Arrest: In prostate cancer cells, this compound has been observed to induce cell cycle arrest at the G1 phase. This effect is accompanied by an inhibition of p21 and p27 protein expression.[1]

Inhibition of Metastasis and Invasion

The metastatic spread of cancer is the primary cause of mortality. This compound demonstrates potent anti-metastatic activity by targeting the initial steps of this cascade, including cell migration and invasion.

-

Targeting the Fibronectin-Integrin Axis: A key mechanism for this compound's anti-metastatic effect in lung cancer is its ability to directly interfere with the interaction between the Extra Domain A (EDA) of fibronectin and cell surface integrins.[9] this compound specifically and selectively blocks the α9β1 and α4β1 integrin binding sites on the C-C loop of the EDA, preventing the activation of pro-oncogenic signaling pathways that drive the Epithelial-to-Mesenchymal Transition (EMT).[9][10] EMT is a critical process by which cancer cells gain migratory and invasive properties.[11][12]

-

Suppression of Migration: In glioblastoma cells, this compound has been shown to effectively inhibit cell migration, further underscoring its potential to limit tumor dissemination.[5]

Modulation of Key Signaling Pathways

This compound's effects on apoptosis, cell cycle, and metastasis are orchestrated through its modulation of several critical intracellular signaling pathways.

-

YAP/β-catenin Signaling: In glioblastoma, this compound treatment leads to a decrease in the expression of Yes-associated protein (YAP), a key transcriptional regulator.[1][5] The inhibition of YAP subsequently suppresses the β-catenin signaling pathway, which is crucial for cell proliferation.[1][5] Overexpression of YAP can partially reverse the anti-tumor effects of this compound, confirming this pathway as a direct target.[5]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival.[1] this compound has been shown to downregulate the ERK/MAPK signaling pathway in colon cancer cells by reducing the phosphorylation of key kinases p38 and ERK, thereby contributing to its anti-proliferative effects.[1][2]

-

PI3K/Akt Pathway: The PI3K/Akt pathway is another critical pro-survival pathway often hyperactivated in cancer.[1] While this compound's direct effects are still being elucidated, its precursor, iridin, is known to inhibit PI3K/Akt signaling by reducing the phosphorylation of both PI3K and Akt.[13][14] This action suppresses cell proliferation and induces apoptosis. Given that this compound is the aglycone of iridin, similar mechanisms are plausible.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer and Normal Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HepG2 | Human Liver Cancer | 14 | [4] |

| SNU-182 | Human Liver Cancer | 14 | [4] |

| DBTRG | Glioblastoma | ~50 | [5] |

| C6 | Glioblastoma | ~50 | [5] |

| THLE-2 | Normal Liver Epithelial | 120 | [4] |

Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis

| Cell Line | Parameter | Control (%) | This compound-Treated (%) | Concentration (µM) | Reference |

| HepG2 | G2/M Phase Cells | 17.92 | 34.35 | 14 (IC50) | [4] |

| SNU-182 | G2/M Phase Cells | 23.97 | 38.23 | 14 (IC50) | [4] |

| HepG2 | Apoptotic Cells | 2.3 | 41.75 | 14 (IC50) | [4] |

| SNU-182 | Apoptotic Cells | 1.16 | 51.9 | 14 (IC50) | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound's mechanism of action.

Cell Viability - MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Protocol:

-

Seed cancer cells (e.g., AGS, HepG2) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) dissolved in DMSO and diluted in cell culture medium. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.

-

Measure the absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[14]

-

Cell Cycle Analysis - Propidium Iodide Staining and Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Protocol:

-

Seed cells in 6-well plates and treat with this compound (e.g., 50 µM) for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into 70% ice-cold ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][14]

-

Apoptosis Analysis - Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with the desired concentration of this compound for the specified time (e.g., 24-48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[7][14]

-

Protein Expression - Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protocol:

-

After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3, Cyclin B1, p-ERK, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5][14]

-

In Vivo Tumor Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Protocol:

-

Use immunodeficient mice (e.g., BALB/c nude mice).

-

Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 1 x 10⁶ C6 cells) into the flank or target organ (e.g., brain striatum) of each mouse.[5][15]

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer this compound (e.g., 2 mg/ml, intraperitoneally) or a vehicle control (e.g., saline with 10% DMSO) to the mice on a defined schedule (e.g., daily or every other day).[5]

-

Monitor tumor volume using calipers and mouse body weight regularly throughout the experiment.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).[5][6]

-

Visualizations: Pathways and Workflows

References

- 1. The Effects of Iridin and this compound on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of Iridin and this compound on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound sensitizes TRAIL-induced apoptosis via enhancing pro-apoptotic molecules in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a novel lead from Western Himalayan chemiome inhibits Fibronectin-Extra Domain A induced metastasis in Lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Anti-Cancer Potential of Phytochemicals: The Regulation of the Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new drug prevents EMT, metastasis and resistance to anti-cancer therapy - ecancer [ecancer.org]

- 13. mdpi.com [mdpi.com]

- 14. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Next-Generation in vivo Modeling of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Irigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irigenin is an O-methylated isoflavone, a class of natural compounds found in various plants, notably in the Iris and Belamcanda genera.[1] Possessing a diverse range of biological activities, this compound has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its study.

Pharmacological Activities

This compound exhibits a spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties. These activities are underpinned by its ability to modulate multiple signaling pathways.

Anti-Cancer Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[1] Its mechanisms of action include the induction of cell cycle arrest and apoptosis, as well as the inhibition of cancer cell migration and invasion.[2][3]

Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Human Liver Cancer | 14 | [4] |

| SNU-182 | Human Liver Cancer | 14 | [4] |

| HT-29 | Human Colon Cancer | 27.97 | [4] |

| HeLa | Human Cervical Cancer | 35.47 | [4] |

| A549 | Human Lung Cancer | 20.71 | [4] |

| DBTRG | Glioblastoma | ~50 | [5] |

| C6 | Glioblastoma | ~50 | [5] |

| HpIMPDH | Helicobacter pylori enzyme | 2.07 ± 1.90 | [4] |

| hIMPDH2 | Human enzyme | > 10 | [4] |

| THLE-2 | Normal Human Liver Cells | 120 | [4] |

Anti-Inflammatory and Antioxidant Activity

This compound has been shown to possess significant anti-inflammatory and antioxidant properties. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][7] These effects are partly mediated through the activation of the Keap1/Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[6]

Neuroprotective Effects

In preclinical models, this compound has demonstrated neuroprotective capabilities. It has been shown to alleviate neurotoxicity and protect neuronal cells from oxidative stress and apoptosis, suggesting its potential in the context of neurodegenerative diseases.[6]

Signaling Pathways Modulated by this compound

The diverse pharmacological effects of this compound are a result of its interaction with multiple intracellular signaling pathways.

-

ERK/MAPK Pathway: this compound has been shown to suppress the ERK/MAPK signaling pathway, which is often dysregulated in cancer and inflammatory conditions.[1]

-

TNF-α Signaling: this compound can interfere with the TNF-α signaling cascade, a key pathway in inflammation.[1]

-

Keap1/Nrf2 Pathway: this compound activates the Keap1/Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes.[6]

-

YAP/β-catenin Pathway: In glioblastoma, this compound has been found to inhibit tumor progression by suppressing the YAP/β-catenin signaling pathway.[2]

-

PI3K/AKT Pathway: this compound can modulate the PI3K/AKT pathway, a critical regulator of cell survival and proliferation.[8]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is an area of ongoing research. Studies on its glycoside precursor, iridin, have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.

After oral administration of iridin to rats, iridin is metabolized to this compound. The key pharmacokinetic parameters of this compound as a metabolite are summarized below.

Table 2: Pharmacokinetic Parameters of this compound in Rats (Following Oral Administration of Iridin)

| Parameter | Value | Unit |

| Cmax (Maximum Concentration) | Not explicitly stated for this compound alone | - |

| Tmax (Time to Maximum Concentration) | Not explicitly stated for this compound alone | - |

| AUC (Area Under the Curve) | Not explicitly stated for this compound alone | - |

| Metabolism | Primarily through glucuronidation by UGT1A1 and UGT1A9 | - |

| Excretion | Detected in plasma, urine, and feces | - |

Note: Specific Cmax, Tmax, and AUC values for this compound itself after direct administration require further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell viability and to determine its IC50 values.

Materials:

-

Cancer cell lines (e.g., HepG2, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Analysis by Western Blot

This method is used to detect changes in the expression of apoptosis-related proteins following treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cells

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a specialized wound-making tool

-

Culture medium with a low percentage of serum (to minimize proliferation)

-

Microscope with a camera

Procedure:

-

Seed cells in a plate and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh low-serum medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the wound at 0 hours and at various time points thereafter (e.g., 12, 24, 48 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

Matrigel or another basement membrane extract

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

Procedure:

-

Coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

-

Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the insert.

-

Add medium containing a chemoattractant to the lower chamber.

-

Add different concentrations of this compound or a vehicle control to the upper chamber.

-

Incubate for 24-48 hours.

-

After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol and stain them with crystal violet.

-

Count the stained cells in several random fields under a microscope.

Visualizations

Signaling Pathways

Experimental Workflow: In Vitro Anti-Cancer Evaluation

Conclusion

This compound is a promising natural isoflavonoid with a multifaceted pharmacological profile. Its ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress makes it a compelling candidate for further drug development. This technical guide provides a foundational understanding of this compound's properties and the methodologies to explore its therapeutic potential. Further research, particularly comprehensive in vivo pharmacokinetic and toxicology studies, is warranted to fully elucidate its clinical applicability.

References

- 1. Metabolite identification of iridin in rats by using UHPLC-MS/MS and pharmacokinetic study of its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacokinetic behavior of argirein, derived from rhein, is characterized as slow release and prolonged T₁/₂ of rhein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of tectorigenin, this compound and irisflorentin in rat plasma and urine by UHPLC-MS/MS: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. akjournals.com [akjournals.com]

- 6. Irisin Peptide Protects Brain Against Ischemic Injury Through Reducing Apoptosis and Enhancing BDNF in a Rodent Model of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources, Isolation, and Biological Interactions of Irigenin from Iris Species

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the isoflavonoid irigenin, focusing on its primary natural sources within the Iris genus, comprehensive isolation and purification protocols, and its interaction with key cellular signaling pathways.

Introduction to this compound

This compound is an O-methylated isoflavone, a class of secondary metabolites known for a wide range of biological activities. It is predominantly isolated from plants of the Iris and Belamcanda genera (the latter now often classified within Iris) in the Iridaceae family[1]. The rhizomes of these plants are a particularly rich source[2]. This compound and its glycoside form, iridin, have garnered significant scientific interest for their therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties[3][4]. Its anticancer effects are linked to the modulation of various signaling pathways, induction of apoptosis, and cell cycle arrest in several cancer types[1][5][6]. This guide consolidates quantitative data and methodologies to aid researchers in the extraction, purification, and study of this promising natural compound.

Natural Sources and Quantitative Yields

This compound is found in numerous Iris species, with the rhizome being the most common source for extraction. The yield of pure this compound is dependent on the plant species, geographical origin, and the extraction and purification methods employed. Advanced techniques such as Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC) have been optimized for efficient isolation[7][8][9].

Table 1: Quantitative Yields of this compound from Iris Species

| Species Name | Plant Part | Extraction & Purification Method | Yield/Content |

| Iris domestica (syn. Belamcanda chinensis) | Rhizome | Supercritical Fluid Extraction (SFE) | 0.71% (in crude extract)[7] |

| Iris domestica (syn. Belamcanda chinensis) | Rhizome | High-Speed Counter-Current Chromatography (HSCCC) | 8 mg from 100 mg crude extract[8] |

| Iris domestica (syn. Belamcanda chinensis) | Rhizome | Preparative HSCCC | 141.8 mg from crude methanol extract (95.8% purity)[9] |

| Iris confusa | Underground Parts | Chromatographic Purification | Identified as a major active compound[10][11] |

| Iris germanica | Rhizome | Methanolic Extraction | Identified as a key flavonoid constituent[2] |

| Iris palaestina | Flower | Chromatographic Separation | Identified as a major isoflavonoid[12] |

| Iris variegata | Rhizome | Methanolic Extraction | Identified as a potent antioxidant marker[1] |

Experimental Protocols for Isolation and Purification

The following is a generalized protocol for the isolation of this compound, synthesized from methodologies reported in scientific literature. It outlines the key steps from raw plant material to purified compound.

Plant Material Preparation

-

Collection and Identification : Collect the rhizomes of the desired Iris species. Taxonomic identification should be confirmed by a specialist[13].

-

Drying : Wash the rhizomes to remove soil and debris. Cut them into small pieces and shade-dry them at room temperature to remove moisture, which can take several days[13][14].

-

Grinding : Grind the dried plant material into a fine powder using a laboratory mill to increase the surface area for efficient extraction[13][14].

Extraction

-

Macerate 1 gram of the fine plant powder with 15 mL of 80% methanol at room temperature for 15-24 hours[13].

-

Filter the mixture using standard filter paper to separate the extract from the solid plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract. Store the extract at -20°C until further processing[13].

-

Utilize a supercritical fluid extraction system with CO₂ as the solvent.

-

Optimize the extraction parameters as follows: pressure at 15 MPa, temperature at 55°C, and a CO₂ flow rate of 40 L/h[7].

-

The resulting crude extract will contain a mixture of isoflavonoids, including this compound, with a yield of approximately 4.1% from the dry rhizome powder of Belamcanda chinensis[7].

Purification via High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a highly effective liquid-liquid chromatography technique that avoids the use of solid supports, thereby preventing the irreversible adsorption of the sample[8].

-

Solvent System Preparation : Prepare a two-phase solvent system. A commonly used system for this compound is n-hexane–ethyl acetate–methanol–water in a 4:5:5:5 volume ratio[8]. Equilibrate the mixture in a separatory funnel and separate the two phases (upper and lower).

-

HSCCC Apparatus Setup :

-

Fill the multicolumn coil entirely with the stationary phase (the upper phase of the solvent system).

-

Pump the mobile phase (the lower phase) into the head of the column at a specific flow rate, for example, 1.2 mL/min[8].

-

Set the apparatus to rotate at a high speed, such as 800 rpm, to retain the stationary phase[8].

-

-

Sample Injection and Fraction Collection : Once the system reaches hydrodynamic equilibrium, inject the crude extract (e.g., 100 mg dissolved in a small volume of the solvent mixture).

-

Continuously collect the effluent in fractions using a fraction collector.

-

Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

Purity Analysis and Structural Elucidation

-

Purity Determination : Analyze the purified fractions using a reverse-phase HPLC system with a C18 column[14][15]. A mobile phase of methanol and water is typically used, with detection at 260-266 nm[14][15][16]. The purity of the isolated compound can be determined by the peak area percentage. Purities of over 95% have been achieved with HSCCC[8][9].

-

Structure Identification : Confirm the chemical structure of the isolated compound as this compound using spectroscopic methods such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR)[9].

Visualized Workflows and Signaling Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes. The following diagrams illustrate the this compound isolation workflow and a key signaling pathway it modulates.

Caption: A flowchart illustrating the key stages of this compound isolation.

Studies have shown that this compound can suppress cancer progression by modulating various signaling pathways[6]. In glioblastoma, this compound has been found to inhibit the YAP/β-catenin signaling pathway, which is crucial for cell proliferation and migration[6].

Caption: this compound's inhibitory effect on the YAP/β-catenin signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. brieflands.com [brieflands.com]

- 3. mdpi.com [mdpi.com]

- 4. Biological Activities and Therapeutic Potential of this compound on Gastric, Lung, Prostate, Breast, and Endometrial Cancer:… [ouci.dntb.gov.ua]

- 5. d-nb.info [d-nb.info]

- 6. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparative isolation and purification of flavonoids from the Chinese medicinal herb Belamcanda by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparative isolation and purification of seven isoflavones from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a novel lead from Iris confusa for management of Helicobacter pylori infection with selective COX-2 and HpIMPDH inhibitory potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Phytochemical Composition and In Vitro Biological Activity of Iris spp. (Iridaceae): A New Source of Bioactive Constituents for the Inhibition of Oral Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. phcogj.com [phcogj.com]

- 16. A novel multidimensional strategy to evaluate Belamcanda chinensis (L) DC and Iris tectorum Maxim based on plant metabolomics, digital reference standard analyzer and biological activities evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Bioavailability and absorption of Irigenin in vivo

An In-Depth Technical Guide on the Bioavailability and Absorption of Irigenin in vivo

Introduction

This compound is an O-methylated isoflavone found in several plant species, including those of the Iris and Belamcanda genera.[1] It is the aglycone form of iridin, a more complex glycoside.[1] Ingested iridin is hydrolyzed into its aglycone, this compound, which can then be absorbed.[1] this compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Understanding the in vivo bioavailability and absorption of this compound is critical for its development as a potential therapeutic agent, as these pharmacokinetic properties directly influence its efficacy and clinical applicability.

This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and absorption of this compound in vivo. It summarizes key pharmacokinetic data from preclinical studies, details the experimental protocols used, and illustrates the metabolic pathways and experimental workflows involved.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been investigated in animal models, primarily rats and mice, often following the administration of its glycoside precursor, iridin, or as a component of a herbal extract.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound observed in various preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration of Rhizoma Belamcandae Extract

| Parameter | Value (Mean ± SD) | Units | Reference |

| Cmax | 105.4 ± 25.7 | ng/mL | [3] |

| Tmax | 1.5 ± 0.5 | h | [3] |

| AUC(0-t) | 487.6 ± 98.3 | ng·h/mL | [3] |

| AUC(0-∞) | 521.4 ± 102.5 | ng·h/mL | [3] |

| t1/2 | 3.8 ± 0.9 | h | [3] |

Data from a study where rats were administered Rhizoma Belamcandae extract orally. The exact dose of this compound was not specified.

Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral Administration of Iridin (100 mg/kg)

| Parameter | Value (Mean ± SD) | Units | Reference |

| Cmax | 165.42 ± 21.16 | ng/mL | [2][4] |

| Tmax | 0.75 ± 0.21 | h | [2][4] |

| AUC(0-t) | 473.15 ± 55.24 | ng·h/mL | [2][4] |

| AUC(0-∞) | 496.27 ± 58.18 | ng·h/mL | [2][4] |

| t1/2 | 2.11 ± 0.37 | h | [2][4] |

This compound is the primary metabolite of Iridin. Parameters were measured for this compound after oral administration of iridin.

Table 3: Pharmacokinetic Parameters of this compound in Mice after Intravenous Administration (5 mg/kg)

| Parameter | Value (Mean ± SD) | Units | Reference |

| Cmax | 4521.6 ± 531.2 | ng/mL | [5] |

| AUC(0-t) | 2153.7 ± 289.5 | ng·h/mL | [5] |

| AUC(0-∞) | 2198.4 ± 295.1 | ng·h/mL | [5] |

| t1/2 | 1.8 ± 0.4 | h | [5] |

Intravenous administration data helps in determining absolute bioavailability when compared with oral administration data.

Metabolism and Excretion

Upon oral administration, iridin, the glycoside of this compound, undergoes deglycosylation, likely by intestinal flora, to release this compound, which is then absorbed.[4] The primary metabolic pathway for this compound is glucuronidation, a phase II metabolic reaction.[4] This process is mediated by UDP-glucuronosyltransferases (UGTs), with UGT1A1 and UGT1A9 identified as the primary enzymes involved.[6] This extensive metabolism suggests that glucuronidation plays a key role in the elimination of this compound in vivo.[4] Metabolites of iridin (and therefore downstream metabolites of this compound) have been identified in plasma, urine, and feces.[2][4]

Figure 1: Metabolic pathway of Iridin to this compound and its subsequent metabolism.

Signaling Pathways Modulated by this compound

While not directly governing its absorption, the signaling pathways modulated by this compound are fundamental to its pharmacological effects post-absorption. This compound has been shown to influence several key cellular signaling cascades, including:

-

ERK/MAPK Pathway: this compound can inhibit the ERK/MAPK signaling pathway, which is involved in cell proliferation and inflammatory responses.[1][6]

-

PI3K/AKT Pathway: This pathway, crucial for cell survival and growth, can be inhibited by iridin (the precursor to this compound), leading to apoptosis in cancer cells.[7][8]

-

YAP/β-catenin Pathway: this compound has been found to suppress the progression of glioblastoma by inhibiting the YAP/β-catenin signaling pathway.[9]

Figure 2: Key signaling pathways modulated by this compound.

Experimental Protocols

The quantification of this compound in biological matrices requires sensitive and specific analytical methods. The protocols detailed below are representative of the methodologies employed in the cited pharmacokinetic studies.

General Pharmacokinetic Study Workflow

The workflow for a typical in vivo pharmacokinetic study of this compound involves several key steps from administration to data analysis.

Figure 3: General experimental workflow for an this compound pharmacokinetic study.

Animal Models and Dosing

-

Species: Sprague-Dawley (SD) rats and mice have been used.[2][4][5]

-

Administration Route: Studies have employed both oral (p.o.) and intravenous (i.v.) administration.[2][5]

-

Dosing:

Sample Collection and Preparation

-

Biological Matrix: Blood samples are collected at various time points post-administration. Plasma is separated by centrifugation.[2][3][5]

-

Sample Preparation: A protein precipitation method is commonly used. This involves adding a solvent like methanol or acetonitrile to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.[3][5] An internal standard (IS) is added to correct for extraction variability.[5]

Bioanalytical Method: UHPLC-MS/MS

A sensitive and reliable ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is typically developed and validated for the simultaneous determination of this compound and other relevant compounds in plasma.[3]

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) is used, often in negative mode for this compound.[3] Polarity switching may be used to detect other compounds in the same run.[3]

-

Detection Mode: The triple-quadrupole tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This highly selective and sensitive mode involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[3][5]

-

-

Validation: The method is validated for linearity, precision, accuracy, stability, and recovery to ensure reliable results.[3] For instance, the linear range for this compound has been established from 10 to 5000 ng/mL in rat plasma.[3]

Conclusion

The in vivo absorption of this compound is characterized by rapid absorption following the hydrolysis of its precursor, iridin. Pharmacokinetic studies in rodents show that this compound reaches maximum plasma concentrations within approximately 1-2 hours after oral administration.[2][3] The compound undergoes extensive phase II metabolism, primarily through glucuronidation, which is a key determinant of its elimination half-life and overall bioavailability. The established UHPLC-MS/MS methods provide the necessary sensitivity and selectivity for robust quantification in biological matrices. A thorough understanding of these ADME (absorption, distribution, metabolism, and excretion) properties is essential for designing further preclinical and clinical studies to explore the full therapeutic potential of this compound.

References

- 1. The Effects of Iridin and this compound on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolite identification of iridin in rats by using UHPLC-MS/MS and pharmacokinetic study of its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of tectorigenin, this compound and irisflorentin in rat plasma and urine by UHPLC-MS/MS: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

Irigenin's Modulation of Signaling Pathways in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The intricate signaling networks that drive its proliferation, invasion, and resistance to therapy are key areas of investigation for novel therapeutic agents. Irigenin, a naturally occurring isoflavone, has emerged as a promising candidate, demonstrating significant anti-tumor effects in preclinical models of glioblastoma. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's therapeutic potential, with a primary focus on its modulation of the YAP/β-catenin signaling pathway. This document details the experimental evidence, quantitative data, and methodologies for researchers seeking to build upon these findings.

Core Signaling Pathway Modulation: YAP/β-catenin Axis

The primary mechanism of action for this compound in glioblastoma cells is the suppression of the YAP/β-catenin signaling pathway.[1][2][3][4] Yes-associated protein (YAP) is a transcriptional co-activator that plays a crucial role in cell proliferation and organ growth.[2] In many cancers, including glioblastoma, the Hippo pathway, which normally inhibits YAP, is dysregulated, leading to YAP hyperactivity.[2]

This compound treatment has been shown to inhibit the nuclear localization and expression of YAP in glioblastoma cells.[2] This leads to a subsequent reduction in the accumulation of β-catenin and a downregulation of its downstream target, Cyclin D1.[2] The inactivation of YAP is a critical event in this compound's anti-cancer effects, as overexpression of YAP can partially rescue the anti-tumor effects of this compound in vitro.[1][2][3][4]

The proposed signaling cascade is as follows: this compound treatment leads to an increase in the phosphorylation of MOB1 and YAP. Phosphorylated YAP is sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent co-activation of transcription factors that drive the expression of pro-proliferative and anti-apoptotic genes. This ultimately suppresses the β-catenin signaling pathway.[2]

In Vitro Efficacy of this compound

Cytotoxicity and Anti-Proliferative Activity

This compound demonstrates a dose- and time-dependent cytotoxic effect on glioblastoma cell lines while exhibiting minimal toxicity to non-cancerous cells like astrocytes.[2] The anti-proliferative effects are significant at a concentration of approximately 50 μM.[2]

| Cell Line | Treatment Duration | IC50 (μM) | Reference |

| DBTRG (GBM) | 24h | ~50 | [2] |

| C6 (GBM) | 24h | ~50 | [2] |

| Astrocytes | 24h | Not significant | [2] |

Induction of Cell Cycle Arrest

A hallmark of many cancer cells is dysregulated cell cycle progression.[5] this compound has been shown to induce cell cycle arrest at the G2/M phase in glioblastoma cells.[1][3][4] This is accompanied by a decrease in the expression of Cyclin B1, a key regulator of the G2/M transition.

| Cell Line | Treatment | % of Cells in G2/M Phase (vs. Control) | Reference |

| DBTRG | 50 μM this compound for 24h | Significant Increase | |

| C6 | 50 μM this compound for 24h | Significant Increase |

Induction of Apoptosis

This compound effectively induces apoptosis in glioblastoma cells.[1][2][3][4][5] This is evidenced by an increase in the percentage of apoptotic cells as measured by Annexin V-FITC dual staining.[2] Mechanistically, this compound treatment leads to an upregulation of the pro-apoptotic proteins cleaved-Caspase 3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2.[2]

| Cell Line | Treatment | Apoptotic Cell Increase (vs. Control) | Key Protein Changes | Reference |

| DBTRG | 50 μM this compound | ~10% increase | ↑ Cleaved-Caspase 3, ↑ Bax, ↓ Bcl-2 | [2] |

| C6 | 50 μM this compound | ~16% increase | ↑ Cleaved-Caspase 3, ↑ Bax, ↓ Bcl-2 | [2] |

Inhibition of Cell Migration

The invasive nature of glioblastoma is a major contributor to its poor prognosis. This compound has been demonstrated to suppress the migration of glioblastoma cells in vitro.[1][2][3][4]

In Vivo Efficacy

In a glioblastoma xenograft mouse model, this compound treatment was found to inhibit tumor growth. This in vivo anti-tumor effect is associated with the inactivation of YAP, consistent with the in vitro findings.[1][2][3][4]

Detailed Experimental Protocols

Cell Culture

-

Cell Lines: DBTRG and C6 glioblastoma cell lines, and primary astrocytes.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (CCK-8)

-

Seed cells (4x10³ cells/well) in 96-well plates.

-

After 24 hours, treat with varying concentrations of this compound (0, 10, 25, 50, 75, 100 μM) for 24 or 48 hours.

-

Add 10 μL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability relative to the untreated control group.

Colony Formation Assay

-

Seed DBTRG and C6 cells at a low density (e.g., 500 cells/well) in 6-well plates.

-

Treat with this compound (e.g., 50 μM) or vehicle control.

-

Allow cells to grow for approximately 10-14 days, replacing the medium with fresh medium containing the treatment every 3 days.

-

When visible colonies have formed, wash the wells with PBS.

-

Fix the colonies with 4% paraformaldehyde for 15 minutes.

-

Stain with 0.1% crystal violet for 20 minutes.

-

Wash with water and air dry.

-

Count the number of colonies.

Cell Cycle Analysis (Flow Cytometry)

-

Treat DBTRG and C6 cells with this compound (e.g., 50 μM) for 24 hours.

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Flow Cytometry)

-

Treat DBTRG and C6 cells with this compound (e.g., 50 μM) for 24 hours.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., against YAP, p-YAP, β-catenin, Cyclin B1, Cleaved-Caspase 3, Bax, Bcl-2, GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Future Directions and Conclusion

The existing research strongly indicates that this compound is a potent inhibitor of glioblastoma progression through the suppression of the YAP/β-catenin signaling pathway.[1][2][3][4] This leads to decreased proliferation and migration, and increased G2/M cell cycle arrest and apoptosis.[2] These findings position this compound as a compelling candidate for further preclinical and clinical development.

Future research should aim to:

-

Elucidate the direct molecular target of this compound that initiates the signaling cascade leading to YAP inhibition.

-

Investigate potential synergistic effects of this compound with standard-of-care chemotherapeutics for glioblastoma, such as temozolomide.

-

Optimize drug delivery strategies to ensure sufficient penetration of the blood-brain barrier to achieve therapeutic concentrations in the tumor microenvironment.

-

Explore the efficacy of this compound in a wider range of patient-derived glioblastoma models to account for tumor heterogeneity.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

- 5. researchgate.net [researchgate.net]

Preclinical Toxicological Profile of Irigenin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irigenin, an O-methylated isoflavone found in the rhizomes of several plant species including Belamcanda chinensis and Iris kemaonensis, has garnered significant interest for its potential therapeutic applications.[1] Preclinical research has highlighted its anti-inflammatory, antioxidant, and anti-cancer properties.[1] As with any potential therapeutic agent, a thorough understanding of its toxicological profile is paramount for advancing into further preclinical and eventual clinical development. This technical guide provides a comprehensive overview of the available preclinical safety data on this compound and outlines the standard methodologies for its toxicological evaluation. It is important to note that while extensive research exists on the pharmacological activities of this compound, comprehensive in-vivo toxicological studies are limited. Therefore, this guide also draws upon established protocols for similar flavonoid compounds to provide a framework for future preclinical safety assessment of this compound.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose administration. The primary endpoint of these studies is the median lethal dose (LD50), which is the dose estimated to be lethal to 50% of the test animals.[2][3]

Quantitative Data

Currently, there is no publicly available data on the LD50 of this compound from acute oral toxicity studies. For context, the acute oral toxicity of other flavonoids has been evaluated. For instance, Naringin, a flavanone glycoside, was found to have an oral LD50 greater than 16 g/kg in Sprague-Dawley rats, indicating low acute toxicity.[4] Similarly, a study on a turmeric oleoresin formulation reported an LD50 of >5000 mg/kg in Sprague-Dawley rats.[5]

Table 1: Acute Oral Toxicity Data (Illustrative)

| Compound | Species | Route of Administration | LD50 | Reference |

| This compound | Data Not Available | Oral | Data Not Available | - |

| Naringin | Sprague-Dawley Rat | Oral | > 16,000 mg/kg | [4] |

| Turmeric Oleoresin | Sprague-Dawley Rat | Oral | > 5,000 mg/kg | [5] |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

The Up-and-Down Procedure (UDP) is a sequential dosing method that uses a minimum number of animals to estimate the LD50.

-

Animal Model: Typically, female rats or mice from a standard strain are used.

-

Housing and Acclimatization: Animals are housed in controlled environmental conditions with a 12-hour light/dark cycle and provided with standard diet and water ad libitum. They are acclimatized for at least 5 days before the study.

-

Dosing: A starting dose is selected based on available data or in silico predictions. A single animal is dosed orally with the test substance.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observation periods are the first 30 minutes, 4 hours, 24 hours, and then daily.

-

Sequential Dosing:

-

If the animal survives, the next animal is given a higher dose (typically by a factor of 3.2).

-

If the animal dies, the next animal is given a lower dose.

-

-

Endpoint: The test is stopped when one of the stopping criteria is met, such as the reversal of the outcome in a specified number of animals. The LD50 is then calculated using maximum likelihood methods.

Experimental Workflow for Acute Oral Toxicity (UDP)

Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Repeated-Dose Toxicity

Repeated-dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged or repeated exposure. These studies help to identify target organs of toxicity and to determine the No-Observed-Adverse-Effect-Level (NOAEL). The NOAEL is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.

Quantitative Data

There is currently no published data on the NOAEL of this compound from subchronic (e.g., 28-day or 90-day) or chronic oral toxicity studies. For comparison, a 13-week subchronic oral toxicity study of naringin in Sprague-Dawley rats established a NOAEL of greater than 1250 mg/kg/day.[4] Another study on a turmeric formulation determined a NOAEL of 2000 mg/kg/day in a 90-day rat study.[5]

Table 2: Repeated-Dose Oral Toxicity Data (Illustrative)

| Compound | Species | Duration | NOAEL | Reference |

| This compound | Data Not Available | - | Data Not Available | - |

| Naringin | Sprague-Dawley Rat | 13 weeks | > 1250 mg/kg/day | [4] |

| Turmeric Formulation | Sprague-Dawley Rat | 90 days | 2000 mg/kg/day | [5] |

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (OECD 407)

-

Animal Model: Typically, rats of a standard strain are used, with an equal number of males and females per group.

-

Dose Groups: At least three dose levels and a control group are used. Dose levels are selected based on acute toxicity data or dose-range-finding studies.

-

Administration: The test substance is administered orally (e.g., by gavage) daily for 28 days.

-

Observations:

-

Clinical Signs: Animals are observed daily for signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of parameters such as red and white blood cell counts, hemoglobin, platelets, and markers of liver and kidney function.

-

Ophthalmology: Examined before and at the end of the study.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Key organs (e.g., liver, kidneys, spleen, brain, heart) are weighed.

-

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related changes are also examined.

-

-

NOAEL Determination: The NOAEL is determined as the highest dose level that does not produce any significant adverse treatment-related effects.

Genotoxicity

Genotoxicity assays are designed to detect substances that can induce genetic damage, such as gene mutations and chromosomal aberrations. A standard battery of tests is typically required to assess the genotoxic potential of a new chemical entity.

Data

There is no publicly available data from genotoxicity studies (e.g., Ames test, in vivo micronucleus assay) conducted specifically on this compound.

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used in vitro assay to detect gene mutations.[6][7]

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism.

-

Procedure: The bacterial strains are exposed to various concentrations of the test substance in the presence and absence of S9 mix. The mixture is plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted after incubation for 48-72 hours. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Micronucleus Test (OECD 474)

The in vivo micronucleus test detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.[8][9]

-

Animal Model: Typically, mice or rats are used.

-

Dosing: Animals are administered the test substance, usually on two or more occasions separated by 24 hours. A positive control known to induce micronuclei is also included.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose.

-

Slide Preparation and Analysis: The collected cells are smeared on slides, stained, and analyzed for the presence of micronuclei in immature (polychromatic) erythrocytes. At least 2000 immature erythrocytes per animal are scored.

-

Endpoint: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates a positive result.

Genotoxicity Testing Workflow

Caption: A typical workflow for assessing the genotoxic potential of a compound.

ADME (Absorption, Distribution, Metabolism, and Excretion)

Understanding the ADME properties of a compound is crucial for interpreting toxicological findings and for predicting its pharmacokinetic behavior in humans.[10][11]

Data Summary

-

Metabolism: In vitro studies suggest that this compound undergoes phase II metabolism, with UGT1A1 and UGT1A9 being responsible for its glucuronidation.[12] A study on the metabolism of Iridin (a glycoside of this compound) in rats showed that this compound is a major metabolite, indicating that Iridin is hydrolyzed to this compound in the gut before absorption and further metabolism.[13]

-

Absorption, Distribution, Protein Binding, and Excretion: Specific data on these parameters for this compound are lacking. Preclinical studies on other flavonoids can provide a general understanding. For example, many flavonoids exhibit high plasma protein binding.[14] Distribution studies often use radiolabeled compounds to track their presence in various tissues.[15][16] Excretion is typically assessed by analyzing urine and feces for the parent compound and its metabolites.[17]

Table 3: Preclinical ADME Profile of this compound (Inferred and Missing Data)

| Parameter | Finding/Data | Reference |

| Absorption | Data Not Available | - |

| Distribution | Data Not Available | - |

| Metabolism | Undergoes Phase II glucuronidation (in vitro); Major metabolite of Iridin (in vivo in rats) | [12][13] |

| Protein Binding | Data Not Available | - |

| Excretion | Data Not Available | - |

Experimental Protocols for Preclinical ADME Studies

A typical preclinical ADME package includes a variety of in vitro and in vivo studies.[10]

-

In Vitro Metabolism: Incubation of the test compound with liver microsomes or hepatocytes from different species (including human) to identify major metabolites and metabolic pathways.

-

Plasma Protein Binding: Determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation.[14]

-

In Vivo Pharmacokinetics: Single and multiple-dose pharmacokinetic studies in at least two species (one rodent, one non-rodent) to determine parameters like Cmax, Tmax, AUC, half-life, and bioavailability.

-

Tissue Distribution: A single-dose study in a rodent species using a radiolabeled compound to determine its distribution in various organs and tissues.

-

Excretion Balance: A study in a rodent species using a radiolabeled compound to quantify the excretion of radioactivity in urine and feces over time.

Signaling Pathways Associated with this compound's Biological Activity and Potential Toxicity

Several signaling pathways have been identified as being modulated by this compound, primarily in the context of its anti-cancer and anti-inflammatory effects. Understanding these interactions is crucial as they can also be relevant to potential toxicological mechanisms.

-

MAPK Pathway: this compound has been shown to inactivate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in inflammation and cell proliferation.[18]

-

NF-κB Pathway: this compound can inhibit the activation of NF-κB, a key regulator of inflammatory responses.

-

YAP/β-catenin Pathway: In glioblastoma cells, this compound has been found to suppress the YAP/β-catenin signaling pathway, leading to cell cycle arrest and apoptosis.[19]

-

PI3K/AKT Pathway: Iridin, the glycoside of this compound, has been shown to induce apoptosis in gastric cancer cells through the PI3K/AKT signaling pathway.

Signaling Pathways Modulated by this compound

Caption: Key signaling pathways reported to be modulated by this compound.

Conclusion

The available preclinical data suggests that this compound possesses promising therapeutic properties. However, a comprehensive toxicological profile is essential for its further development. This guide has summarized the currently limited toxicological information and provided a framework of standard experimental protocols for a thorough preclinical safety assessment. Future research should focus on conducting robust in vivo studies to determine the acute and repeated-dose toxicity, genotoxic potential, and the full ADME profile of this compound. Such data will be critical for establishing a reliable safety margin and for guiding the design of potential future clinical trials.

References

- 1. The Effects of Iridin and this compound on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dtsc.ca.gov [dtsc.ca.gov]

- 4. Acute and 13 weeks subchronic toxicological evaluation of naringin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety Evaluation of Oleoresin-Based Turmeric Formulation: Assessment of Genotoxicity and Acute and Subchronic Oral Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 7. youtube.com [youtube.com]

- 8. In Vivo Micronucleus Assay in Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. Preclinical in vivo ADME studies in drug development: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Preclinical Pharmacokinetics, Tissue Distribution, and Primary Safety Evaluation of Indo5, a Novel Selective Inhibitor of c-Met and Trks [frontiersin.org]

- 16. Preclinical pharmacokinetics, pharmacodynamics, tissue distribution, and tumor penetration of anti-PD-L1 monoclonal antibody, an immune checkpoint inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. This compound, a novel lead from Western Himalayan chemiome inhibits Fibronectin-Extra Domain A induced metastasis in Lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Irigenin: A Deep Dive into its Anticancer Potential

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationship (SAR) of irigenin, a naturally occurring O-methylated isoflavone. This whitepaper details the current understanding of how this compound's chemical structure influences its biological activity, with a particular focus on its anticancer properties. The guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes the complex signaling pathways involved in this compound's mechanism of action.

This compound, found in several species of the Iris plant, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] This guide systematically explores how modifications to the this compound scaffold can impact its efficacy and provides a foundation for the rational design of novel, more potent therapeutic agents.

Quantitative Analysis of this compound and Related Isoflavones

The biological activity of this compound and its related compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the reported IC50 values for this compound and other relevant isoflavones across various cancer cell lines.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| This compound | HepG2 (Liver Cancer) | Cytotoxicity | 14 | [3] |

| This compound | SNU-182 (Liver Cancer) | Cytotoxicity | 14 | [3] |

| This compound | THLE-2 (Normal Liver) | Cytotoxicity | 120 | [3] |

| This compound | Caco-2 (Colon Cancer) | Anti-proliferative | Concentration-dependent | [4] |

| This compound | DBTRG (Glioblastoma) | Cytotoxicity | ~50 (at 48h) | [1] |

| This compound | C6 (Glioblastoma) | Cytotoxicity | ~75 (at 48h) | [1] |

| Iridin | AGS (Gastric Cancer) | Cytotoxicity | 161.3 |

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Genistein | MCF-7 (Breast Cancer) | Anti-proliferative | 50-100 | [1] |

| Genistein | MDA-MB-231 (Breast Cancer) | Anti-proliferative | 10-50 | [1] |

| Daidzein | MCF-7 (Breast Cancer) | Anti-proliferative | 10-200 | [1] |

| Daidzein | MDA-MB-231 (Breast Cancer) | Anti-proliferative | 10-200 | [1] |

| Glycitein | SKBR-3 (Breast Cancer) | Cytotoxicity | >30 (µg/mL) | [5] |

Structure-Activity Relationship Insights

While comprehensive SAR studies on a wide range of this compound derivatives are still emerging, analysis of the broader isoflavone class provides valuable insights. The anticancer activity of isoflavones is influenced by the substitution pattern on their core structure.

The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the A and B rings of the isoflavone scaffold are critical for activity. For instance, the O-methylation of isoflavones, as seen in this compound, can influence their metabolic stability and bioavailability, potentially enhancing their therapeutic efficacy.[5] Studies on other isoflavones like genistein have shown that the hydroxyl groups at positions 5 and 7 of the A-ring are important for cytotoxic and anti-proliferative activity.